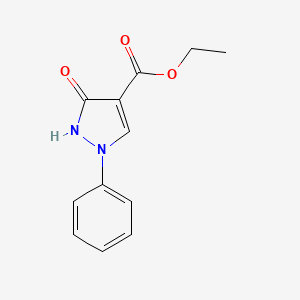
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID is a phenolic compound that belongs to the class of hydroxybenzoic acids These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID can be achieved through several methods. One common approach involves the hydroxylation of 3-isopropoxybenzoic acid using molecular oxygen. This reaction typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize molecular oxygen or other oxidizing agents to introduce the hydroxyl group into the aromatic ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research has explored its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its bioactive properties
Mecanismo De Acción
The mechanism of action of 3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Action: It disrupts the cell membrane integrity of microorganisms, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with similar antioxidant and anti-inflammatory properties.
p-Hydroxybenzoic Acid: Known for its use in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.
Protocatechuic Acid: Exhibits strong antioxidant and antimicrobial activities
Uniqueness
3-HYDROXY-5-(PROPAN-2-YLOXY)BENZOIC ACID is unique due to its specific structural features, such as the isopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
3-hydroxy-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,11H,1-2H3,(H,12,13) |
Clave InChI |
ZJJAKCGVBPXFQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1)O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Indole, 2-[(phenylsulfinyl)methyl]-3-(phenylthio)-](/img/structure/B8687521.png)



![tert-butyl 6-amino-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8687549.png)


![1-(6-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B8687573.png)

